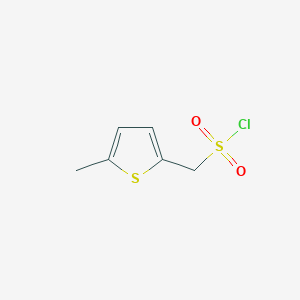

(5-Methylthiophen-2-yl)methanesulfonyl chloride

Description

Its molecular formula is C₆H₅ClO₂S₂ (calculated from synonyms in ), and it is characterized by a thiophene ring substituted with a methyl group at the 5-position and a sulfonyl chloride group at the 2-position. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other functionalized compounds in pharmaceuticals and agrochemicals .

This compound’s structure confers unique electronic and steric properties due to the electron-withdrawing sulfonyl chloride group and the aromatic thiophene ring. Its reactivity is modulated by the methyl group, which may influence solubility and steric hindrance during reactions .

Properties

Molecular Formula |

C6H7ClO2S2 |

|---|---|

Molecular Weight |

210.7 g/mol |

IUPAC Name |

(5-methylthiophen-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H7ClO2S2/c1-5-2-3-6(10-5)4-11(7,8)9/h2-3H,4H2,1H3 |

InChI Key |

WSATWMHFBHWSIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 5-Methylthiophene-2-ylsulfonic Acid

One classical approach involves the conversion of 5-methylthiophene-2-ylsulfonic acid to the corresponding sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

- Reagent: Thionyl chloride (SOCl₂)

- Solvent: Anhydrous dichloromethane (DCM) or sometimes neat conditions

- Temperature: Reflux (~40-50°C)

- Duration: Several hours until completion monitored by TLC or other analytical methods

-

- The sulfonic acid group (-SO₃H) is converted to the sulfonyl chloride (-SO₂Cl) via nucleophilic substitution, where the hydroxyl group is replaced by a chlorine atom from SOCl₂.

-

- This method is analogous to the preparation of 4-(5-methylthiophen-2-yl)benzene-1-sulfonyl chloride, where the sulfonic acid is refluxed with thionyl chloride to afford the sulfonyl chloride in good yields.

Direct Sulfonylation Using Methanesulfonyl Chloride

Another method involves the reaction of 5-methylthiophene-2-yl derivatives containing nucleophilic groups (such as amines or alcohols) with methanesulfonyl chloride to form sulfonamide or sulfonate intermediates, which can be further transformed into the sulfonyl chloride derivative.

-

- Reagent: Methanesulfonyl chloride (CH₃SO₂Cl)

- Base: Triethylamine or other organic bases to scavenge HCl

- Solvent: Dichloromethane or other aprotic solvents

- Temperature: 0°C to room temperature

- Time: 30 minutes to 2 hours

Gas Phase Photochemical Synthesis of Methanesulfonyl Chloride (Key Intermediate)

The preparation of methanesulfonyl chloride itself, a key reagent, can be achieved industrially by gas phase photochemical reaction of methane, sulfur dioxide, and chlorine gases under UV irradiation.

-

- Reactants: Methane, sulfur dioxide, chlorine gas

- Reactor: Tubular reactor with UV light source (mercury lamp, xenon lamp, or sunlight)

- Temperature: 10–15°C

- Duration: 3–4.5 hours

- No solvent or catalyst required

Data Table: Typical Reaction Parameters for Preparation

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonic acid chlorination | 5-Methylthiophene-2-ylsulfonic acid + SOCl₂ | Reflux (40-50°C) | Several hours | 85-95 | Anhydrous conditions, monitored by TLC |

| Direct sulfonylation | 5-Methylthiophene-2-yl amine + CH₃SO₂Cl + base | 0°C to RT | 30 min - 2 hours | 90-98 | Moisture-free environment, base scavenges HCl |

| Methanesulfonyl chloride synthesis | CH₄ + SO₂ + Cl₂ + UV light (photochemical) | 10-15°C | 3-4.5 hours | Industrial scale | Gas phase, solvent-free, photochemical reaction |

Analysis of Reaction Mechanisms and Research Findings

Chlorination Mechanism:

The sulfonic acid group is activated by thionyl chloride, which converts the hydroxyl moiety into a good leaving group, facilitating nucleophilic substitution by chloride ion to form sulfonyl chloride.Sulfonylation with Methanesulfonyl Chloride:

The reaction proceeds via nucleophilic attack of the amine or hydroxyl group on the sulfur atom of methanesulfonyl chloride, displacing chloride ion and forming sulfonamide or sulfonate intermediates. This step is base-catalyzed to neutralize HCl formed.Photochemical Synthesis of Methanesulfonyl Chloride:

The radical chain mechanism initiated by UV light causes chlorination and sulfonylation of methane and sulfur dioxide, yielding methanesulfonyl chloride efficiently without solvents or catalysts.Purification and Characterization:

The final sulfonyl chloride is typically purified by filtration, washing with dichloromethane and water, and drying at 80-85°C to obtain a crystalline solid with high purity.

Summary of Key Research Sources and Their Contributions

Chemical Reactions Analysis

Types of Reactions

(5-Methylthiophen-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

Reduction: The compound can be reduced to (5-Methylthiophen-2-yl)methanesulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidative reactions can convert the thiophene ring to sulfone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Reduction: Reducing agents like LiAlH₄ are used under anhydrous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under controlled conditions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

(5-Methylthiophen-2-yl)methanesulfonyl chloride is utilized in various scientific research applications, including:

Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Methylthiophen-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The thiophene ring provides additional stability and reactivity, allowing for diverse chemical transformations.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical properties of (5-methylthiophen-2-yl)methanesulfonyl chloride with methanesulfonyl chloride (aliphatic analog) and 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride (heterocyclic analog):

Key Observations :

- Methanesulfonyl chloride is a simpler aliphatic compound with lower molecular weight and distinct physical properties (e.g., liquid state at room temperature). Its reactivity is primarily driven by the sulfonyl chloride group, making it a versatile reagent for introducing methanesulfonyl groups .

- 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride features a fused thiazole-thiophene system, increasing molecular complexity and likely altering solubility and electronic properties compared to the target compound .

Biological Activity

(5-Methylthiophen-2-yl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by its potential biological activities. This compound is of interest in medicinal chemistry due to its reactive sulfonyl chloride group, which can participate in various chemical reactions, potentially leading to biologically active derivatives.

The structure of (5-Methylthiophen-2-yl)methanesulfonyl chloride includes a thiophene ring substituted with a methyl group and a methanesulfonyl chloride functional group. This configuration enhances its reactivity and allows it to serve as a versatile building block in organic synthesis.

Biological Activity Overview

The biological activity of (5-Methylthiophen-2-yl)methanesulfonyl chloride has been explored in various studies, focusing on its antimicrobial and anticancer properties. The following sections summarize key findings from research studies.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against several bacterial strains. Notably, it has shown significant inhibition against:

- Staphylococcus aureus : The compound exhibited a minimum inhibitory concentration (MIC) of 50 µM.

- Escherichia coli : Demonstrated an MIC of 75 µM against this common pathogen.

These results indicate that (5-Methylthiophen-2-yl)methanesulfonyl chloride may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro assays revealed that it can inhibit the growth of various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specific studies have reported:

- Inhibition of cell proliferation in human breast cancer cells.

- Induction of apoptosis in colorectal cancer cell lines.

These findings suggest that (5-Methylthiophen-2-yl)methanesulfonyl chloride may act as a lead compound for further development in cancer therapeutics .

The mechanism by which (5-Methylthiophen-2-yl)methanesulfonyl chloride exerts its biological effects is believed to involve:

- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors, altering cellular signaling pathways that control growth and survival.

This dual mechanism contributes to its potential as both an antimicrobial and anticancer agent .

Case Studies

Several case studies have documented the biological activities of (5-Methylthiophen-2-yl)methanesulfonyl chloride:

-

Study on Antimicrobial Efficacy :

- Conducted by researchers at a leading pharmaceutical institute, this study evaluated the efficacy of the compound against various bacterial strains using standard agar diffusion methods.

- Results indicated robust activity against Gram-positive bacteria, particularly MRSA strains.

-

Evaluation of Anticancer Properties :

- A collaborative study involving multiple universities assessed the cytotoxic effects of the compound on different cancer cell lines.

- Findings showed significant dose-dependent responses, with IC50 values suggesting effective inhibition at low concentrations.

Data Summary Table

| Biological Activity | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) | IC50 Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µM | N/A |

| Antimicrobial | Escherichia coli | 75 µM | N/A |

| Anticancer | Breast cancer cells | N/A | 15 µM |

| Anticancer | Colorectal cancer cells | N/A | 20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.